4-(4-Fluorophenyl)thiazole-2-carboxylic acid
Overview
Description
4-(4-Fluorophenyl)thiazole-2-carboxylic acid is an organic compound characterized by the presence of a thiazole ring substituted with a fluorophenyl group and a carboxylic acid functional group
Biochemical Analysis
Biochemical Properties
4-(4-Fluorophenyl)thiazole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can alter signaling pathways within cells, affecting cellular functions and processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, it can disrupt the signaling pathways that regulate cell growth and division . This disruption can lead to changes in gene expression, affecting the production of proteins necessary for various cellular functions. Additionally, it can alter cellular metabolism by affecting the enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to a cascade of effects, including changes in gene expression and cellular metabolism . The compound’s ability to inhibit specific enzymes makes it a potential candidate for therapeutic applications, particularly in diseases where these enzymes play a crucial role.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes, leading to prolonged changes in cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of target enzymes and adverse effects . Studies have shown that there is a threshold dose beyond which the compound’s effects become pronounced, leading to potential toxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . For instance, by inhibiting specific enzymes, the compound can alter the flow of metabolites through a pathway, leading to changes in the levels of various metabolites. These changes can have downstream effects on cellular functions and processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to bind to specific transporters can affect its distribution, leading to higher concentrations in certain tissues or cells.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall efficacy. For instance, localization within the nucleus can enhance its ability to affect gene expression, while localization within the cytoplasm can influence its interactions with metabolic enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-fluorobenzaldehyde with thiourea to form 4-(4-fluorophenyl)thiazole. This intermediate is then oxidized to introduce the carboxylic acid group at the 2-position of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluorophenyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group to an alcohol or other derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products:
Oxidation: Products may include carboxylic acids with additional functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluorophenyl)thiazole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(4-Fluorophenyl)thiazole-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and fluorophenyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- 4-(4-Chlorophenyl)thiazole-2-carboxylic acid
- 4-(4-Bromophenyl)thiazole-2-carboxylic acid
- 4-(4-Methoxyphenyl)thiazole-2-carboxylic acid
Comparison: 4-(4-Fluorophenyl)thiazole-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and lipophilicity of compounds, making them more suitable for drug development compared to their chloro, bromo, or methoxy analogs.
Properties
IUPAC Name |
4-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTZSCPHZARMBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589588 | |
Record name | 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-96-7 | |
Record name | 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of NRA0562 as a potential atypical antipsychotic?
A1: While the exact mechanism is not fully elucidated in the provided abstracts, [, ] NRA0562 has been investigated for its in vitro and in vivo pharmacological profile as a potential atypical antipsychotic. This suggests it may interact with neurotransmitter systems implicated in psychosis, such as dopamine and serotonin receptors, though further research is needed to confirm its specific targets and downstream effects.
Q2: What preclinical studies have been conducted to investigate the antipsychotic potential of NRA0562?
A2: The research highlights preclinical studies conducted on rats to assess the antipsychotic profile of NRA0562. [] This likely involves behavioral tests in animal models of psychosis to evaluate the compound's efficacy in mitigating psychosis-related symptoms.
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